molecular formula C11H18N2S B13088479 2-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine

2-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine

Cat. No.: B13088479
M. Wt: 210.34 g/mol
InChI Key: XPNGSZRCVOSGJS-UHFFFAOYSA-N
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Description

2-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is a heterocyclic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butylamine with a suitable benzothiazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize efficiency, yield, and purity. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

2-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ylcarbamate
  • tert-Butyl 1,3-oxazol-4-ylcarbamate
  • tert-Butyl methyl (1,3-thiazol-4-ylmethyl)carbamate dihydrochloride

Uniqueness

2-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

2-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine

InChI

InChI=1S/C11H18N2S/c1-11(2,3)10-13-9-7(12)5-4-6-8(9)14-10/h7H,4-6,12H2,1-3H3

InChI Key

XPNGSZRCVOSGJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(S1)CCCC2N

Origin of Product

United States

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